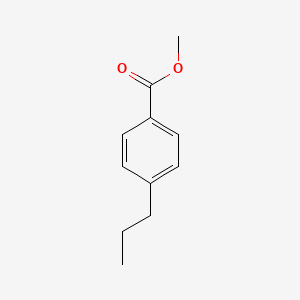

Methyl 4-propylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-propylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFJHVNBEFFCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511714 | |

| Record name | Methyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81631-63-2 | |

| Record name | Methyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for Methyl 4 Propylbenzoate

Chemoenzymatic Synthesis through Biocatalysis

Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts, such as enzymes, to perform chemical transformations. entrechem.com This approach offers a greener alternative to conventional methods, often operating under milder conditions with reduced byproduct formation. researchgate.net For the production of Methyl 4-propylbenzoate, biocatalysis primarily involves the use of lipases.

Lipase-Catalyzed Esterification and Transesterification

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of triglycerides in their natural role. scielo.brmdpi.com However, in non-aqueous or micro-aqueous environments, their activity can be reversed to catalyze synthesis reactions like esterification (from a carboxylic acid and an alcohol) and transesterification (exchange of an alcohol or acid group in an existing ester). scielo.brresearchgate.netscispace.com The synthesis of benzoate (B1203000) esters, analogous to this compound, has been successfully achieved using lipases from various microbial sources, including Candida and Rhizopus species. nih.gov

The efficiency of lipase-catalyzed synthesis is highly dependent on several reaction parameters. Optimization of these factors is crucial for maximizing product yield and reaction rate. Key parameters include temperature, substrate molar ratio, enzyme concentration, and water activity.

Temperature: Lipases are generally active between 40°C and 80°C, but thermal denaturation can occur above 60°C. mdpi.com For the synthesis of propyl benzoate, an analogue of this compound, optimal temperatures have been reported around 45-55°C. researchgate.net

Substrate Molar Ratio: The ratio between the acyl donor (4-propylbenzoic acid or its ester) and the alcohol (methanol) affects the reaction equilibrium. An excess of one substrate can drive the reaction forward, but very high concentrations of short-chain alcohols like methanol (B129727) can also cause enzyme inhibition. nih.gov

Enzyme Loading: The amount of lipase used directly influences the reaction rate. However, an optimal loading exists beyond which the increase in rate becomes non-linear due to mass transfer limitations.

Water Activity: A minimal amount of water is essential for maintaining the conformational flexibility and catalytic activity of the lipase. nih.gov However, excess water promotes the reverse hydrolysis reaction, reducing the ester yield. scispace.com

Table 1: Optimized Parameters for Lipase-Catalyzed Benzoate Ester Synthesis Data is based on studies of closely related benzoate esters due to the specificity of the requested compound.

| Ester Synthesized | Lipase Source | Optimal Temperature (°C) | Optimal Substrate Ratio (Alcohol:Acyl Donor) | Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Propyl Benzoate | Candida cylindracea (CCL) | 55 | 3:1 (Propanol:Vinyl Benzoate) | Not Specified | ~99 | proquest.com |

| Methyl Benzoate | Candida rugosa | Not Specified | Not Specified | Not Specified | Good Yields | nih.gov |

| Geranyl Acetate (B1210297) | Novozym 435 | 60 | 7:1 (Ethyl Acetate:Geraniol) | 2 | 83 | researchgate.net |

Kinetic Models: The mechanism of lipase-catalyzed esterification is often described by the Ping-Pong Bi-Bi model. researchgate.netnih.gov This model involves the formation of a covalent acyl-enzyme intermediate. However, inhibition by substrates, particularly short-chain alcohols, can complicate the kinetics. researchgate.net For the synthesis of propyl benzoate, studies have shown that the reaction follows a ternary complex model where high concentrations of propanol inhibit the lipase activity. nih.govproquest.com Understanding these kinetic models is essential for reactor design and process scale-up.

A significant drawback of using enzymes in industrial processes is their high cost and instability in soluble form. Enzyme immobilization, the confinement of an enzyme onto or within an insoluble support material, addresses these issues by allowing for easy separation of the catalyst from the reaction mixture and enhancing its operational stability. nih.govnih.govresearchgate.net

Common immobilization techniques include:

Adsorption: Based on weak physical interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the support. nih.govmdpi.com Hydrophobic supports are often used for lipases, which can induce interfacial activation, leading to a hyperactivated and more stable form of the enzyme. mdpi.com

Covalent Binding: Involves the formation of strong chemical bonds between the enzyme and the support, providing a very stable attachment. nih.govmdpi.com

Entrapment: The enzyme is physically confined within the porous network of a polymer or gel matrix. nih.govmdpi.com For the synthesis of propyl benzoate, lipase from Candida cylindracea (CCL) has been successfully immobilized by entrapment in a Hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) polymer blend. nih.govproquest.com

The primary advantage of immobilization is the ability to reuse the biocatalyst for multiple reaction cycles, which significantly improves the economic viability of the process. researchgate.netnih.gov

Table 2: Reusability of Immobilized Lipases in Ester Synthesis

| Ester Synthesized | Immobilized Lipase/Support | Number of Cycles | Remaining Activity (%) | Reference |

|---|---|---|---|---|

| Propyl Benzoate | CCL on HPMC/PVA | 4 | 40 | nih.govproquest.com |

| Methyl Benzoate | Layered Barium Benzoate (Conventional Catalyst) | 3 | Maintained Activity | scielo.br |

| Branched-Chain Esters | Novozym® 435 | 6 | Not Specified, but used for productivity calculation | nih.gov |

The catalytic activity of lipases originates from a specific three-dimensional structure containing a catalytic triad of amino acids, typically Serine (Ser), Histidine (His), and Aspartic or Glutamic acid (Asp/Glu). mdpi.comscispace.comnih.gov The reaction mechanism for ester synthesis generally proceeds as follows:

Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the substrate (e.g., 4-propylbenzoic acid). researchgate.net This forms a tetrahedral intermediate, which is stabilized by interactions within the enzyme's "oxyanion hole". nih.gov

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, releasing the first product (water, in the case of esterification) and forming a stable acyl-enzyme complex. researchgate.net

Deacylation: A molecule of the alcohol (methanol) enters the active site and its oxygen atom performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. researchgate.net

Product Release: This leads to the formation of a second tetrahedral intermediate, which then breaks down to release the final ester product (this compound) and regenerate the free enzyme. researchgate.net

This entire sequence is characteristic of the Ping-Pong Bi-Bi kinetic mechanism, where one substrate binds and one product is released before the second substrate binds. nih.gov The active site is located within a hydrophobic pocket, and many lipases have a mobile polypeptide chain, or "lid," that covers the active site. mdpi.com In the presence of a hydrophobic interface (like an oil-water interface or a hydrophobic support), this lid moves, exposing the active site and allowing the substrate to enter. scielo.br

Solvent-Free Biocatalytic Systems for Sustainable Production

To enhance the sustainability and green profile of the synthesis, reactions can be performed in solvent-free systems. nih.gov In this setup, the liquid substrates themselves act as the reaction medium. This approach offers several advantages:

Increased Reactant Concentration: Leads to higher volumetric productivity.

Reduced Environmental Impact: Eliminates the use of potentially toxic and volatile organic solvents. researchgate.net

Simplified Downstream Processing: Product separation is easier without the need to remove a solvent.

Lower Costs: Avoids the expense of purchasing and recycling solvents.

The biocatalytic synthesis of various esters, including propyl benzoate and other flavor esters, has been effectively demonstrated in solvent-free media using immobilized lipases like Novozym 435. researchgate.netnih.gov This methodology is a promising route for the sustainable industrial production of compounds like this compound. mdpi.com

Conventional Organic Synthesis and Catalyst Development

While biocatalysis offers a modern approach, conventional organic synthesis remains a widely used method for ester production. The most common method is Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For this compound, this would involve the reaction of 4-propylbenzoic acid with methanol, typically catalyzed by a strong mineral acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.net These homogeneous catalysts are effective but present significant drawbacks, including difficulty in separation from the product mixture, corrosion of equipment, and the generation of non-recyclable acidic waste. researchgate.net

To overcome these limitations, research has focused on the development of heterogeneous solid acid catalysts. These catalysts are insoluble in the reaction medium, allowing for easy separation by filtration and subsequent reuse. mdpi.com

Recent developments in catalyst technology for benzoate ester synthesis include:

Zirconium/Titanium (Zr/Ti) Solid Acids: A reusable solid acid catalyst based on zirconium and titanium has been shown to be effective for the synthesis of a series of methyl benzoate compounds from various benzoic acids and methanol. mdpi.com This catalyst demonstrated good activity regardless of the substituent on the benzoic acid ring and could be easily recovered and reused. mdpi.com

Layered Alkaline Earth Benzoates: Layered benzoates of barium, calcium, and strontium have been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.brresearchgate.net These catalysts achieved ester conversions of 65-70% and maintained their catalytic activity for at least three consecutive reaction cycles. scielo.brresearchgate.net

Table 3: Comparison of Catalysts for Conventional Benzoate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | High activity, low cost | Corrosive, difficult to separate, generates waste | researchgate.net |

| Heterogeneous Solid Acid | Zr/Ti Oxides, Layered Metal Benzoates | Easily separable, reusable, less corrosive | Can have lower activity than homogeneous catalysts, potential for leaching | scielo.brmdpi.comresearchgate.net |

Modified Fischer Esterification Protocols for Enhanced Yield and Selectivity

Fischer-Speier esterification is a classic method for synthesizing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction of 4-propylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, produces this compound and water. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

However, the reaction is an equilibrium process. To enhance yield and selectivity, several modifications to the standard protocol are employed, primarily based on Le Chatelier's principle.

Use of Excess Reactant : A common strategy is to use one of the reactants in a large excess. youtube.com In the synthesis of methyl esters, using methanol as the solvent ensures a high concentration, which drives the equilibrium towards the product side. youtube.com

Removal of Water : The continuous removal of water, a byproduct of the reaction, is another effective method to shift the equilibrium towards the formation of the ester. This is often accomplished using a Dean-Stark apparatus, which collects water as it is formed, preventing the reverse reaction (ester hydrolysis).

Catalyst Selection : While sulfuric acid is a common catalyst, other catalysts can be used to improve outcomes. Solid acid catalysts are also being explored to simplify product purification and catalyst recovery.

These modifications are crucial for overcoming the equilibrium limitations of the Fischer esterification, making it a viable and efficient method for producing esters like this compound with high yields, often ranging from 58-75% depending on the specific substrates and conditions. researchgate.net

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Conventional heating methods for esterification often require long reaction times and high temperatures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to dramatically accelerate these reactions. researchgate.net Unlike conventional heating, which relies on thermal conductivity, microwave irradiation couples directly with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netrasayanjournal.co.in

This technique significantly reduces reaction times, often from hours to minutes, while improving product yields. For example, the hydrolysis of benzamide, which typically takes an hour under conventional reflux, can be completed in 7 minutes with a 99% yield using microwave heating. rasayanjournal.co.in Similarly, the oxidation of toluene with KMnO4 is reduced from 10-12 hours to just 5 minutes. rasayanjournal.co.in

In the context of ester synthesis, research on the microwave-assisted synthesis of ethyl benzoate demonstrated a successful reaction at 170 °C with a reaction time of only 5 minutes, achieving a 97% yield. uwlax.edu This contrasts sharply with conventional methods that require much longer periods. uwlax.edu The application of this methodology to the synthesis of this compound would similarly involve heating a mixture of 4-propylbenzoic acid, methanol, and an acid catalyst in a sealed vessel inside a microwave reactor, offering a greener and more efficient synthetic route. researchgate.net

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours (e.g., 1-12 hours) rasayanjournal.co.in | Minutes (e.g., 3-15 minutes) rasayanjournal.co.inuwlax.edu |

| Energy Input | Indirect heating of the vessel | Direct coupling with polar molecules rasayanjournal.co.in |

| Temperature Gradient | Non-uniform, potential for localized overheating | Homogeneous and rapid temperature rise |

| Typical Yield | Moderate to High | Often higher due to reduced side reactions and shorter times |

Atom Transfer Radical Polymerization (ATRP) as a Pathway to Benzoate-Containing Polymers

Atom Transfer Radical Polymerization (ATRP) is a controlled "living" polymerization method that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.eduwikipedia.org The process is based on a reversible equilibrium between active, propagating radical species and dormant species, typically alkyl halides. acs.org This equilibrium is catalyzed by a transition metal complex (e.g., copper bromide with a ligand like bipyridine) that shuttles a halogen atom between the catalyst and the dormant polymer chain. cmu.educmu.edu

By keeping the concentration of active radicals low, termination reactions are suppressed, allowing for controlled chain growth. cmu.edu The key advantages of ATRP include:

Control over Molecular Weight : The polymer's molecular weight is determined by the ratio of consumed monomer to the initiator. cmu.edu

Low Polydispersity : Produces polymers with a narrow molecular weight distribution (Mw/Mn values typically between 1.05 and 1.2). wikipedia.org

Functional Group Tolerance : ATRP is robust and compatible with a wide variety of functional groups in the monomer or initiator. wikipedia.org

Architectural Control : Allows for the synthesis of complex architectures like block copolymers and star polymers. wikipedia.org

To create benzoate-containing polymers via ATRP, a monomer functionalized with a benzoate group is required. This monomer can then be polymerized using a standard ATRP setup, incorporating the benzoate moiety into the polymer backbone or as a side chain. The halogen at the end of the polymer chain after polymerization can be further modified, allowing for the creation of more complex structures. wikipedia.org

Preparation of Functionalized Derivatives and Related Compounds

Synthesis of Benzoate-Based Monomers for Polymerization

The creation of polymers with specific properties often begins with the synthesis of custom-designed monomers. For incorporating benzoate functionalities, monomers can be prepared from starting materials like 4-vinylbenzoic acid or p-(4-hydroxy)benzoic acid. researchgate.netresearchgate.net

For instance, a series of active ester monomers based on 4-vinylbenzoic acid can be synthesized. researchgate.net The process may involve converting 4-vinylbenzoic acid to 4-vinylbenzoyl chloride, which can then be reacted with various phenols or other nucleophiles to create a library of polymerizable benzoate esters. researchgate.net These monomers can then undergo free radical polymerization to yield reactive polymers with molecular weights in the range of 20,000–50,000 g/mol . researchgate.net

Another approach involves using p-(4-hydroxy)benzoic acid, which can be reacted with haloalcohols (e.g., 3-chloro-1-propanol, 4-chloro-1-butanol) to create AB-type aromatic monomers. researchgate.net These monomers, containing both a carboxyl group (or its ester) and a reactive terminal group, can be used in polycondensation reactions to produce poly(4-oxyalkylenoxy benzoate)s. researchgate.net

Complexation Chemistry: Formation of Metal-Benzoate Coordination Compounds

Benzoate anions are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. They can act as monodentate ligands, binding through a single oxygen atom, or as bidentate ligands, either chelating a single metal center or bridging two different metal ions. scielo.brnih.gov This versatility leads to a wide array of coordination compounds with diverse structures, including mononuclear complexes, dinuclear "paddle-wheel" structures, and coordination polymers. nih.govmdpi.com

The synthesis of these compounds typically involves the reaction of a metal salt (e.g., nitrate or sulfate) with a benzoate source in a suitable solvent. scielo.brtandfonline.com The final structure is influenced by the metal ion, the presence of other ligands, and the reaction conditions. For example, the reaction of Zn(II) with 1-methyl-4,5-diphenylimidazole and benzoate yields a mononuclear complex where the benzoate is a monodentate ligand. nih.gov In contrast, a similar reaction with Ni(II) produces a dinuclear paddle-wheel structure where four benzoate ligands bridge the two nickel centers. nih.gov

| Metal Ion | Ancillary Ligand | Benzoate Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Zn(II) | 1-methyl-4,5-diphenylimidazole | Monodentate | Mononuclear, distorted tetrahedral | nih.gov |

| Ni(II) | 1-methyl-4,5-diphenylimidazole | Bidentate, Bridging | Dinuclear, paddle-wheel | nih.gov |

| Cu(II) | 1,10-phenanthroline | Monodentate | Mononuclear, distorted square planar | mdpi.com |

| Cu(II) | 1,10-phenanthroline | Bidentate, Bridging | Dinuclear | mdpi.com |

| Mn(II) | Hydrazine | Unidentate | Tetrahedral | tandfonline.com |

Biosynthetic Pathways and Metabolite Characterization of Naturally Occurring Benzoates

In nature, benzoates are synthesized through various metabolic pathways, particularly in plants where they serve as key components of floral scents and defense compounds. The biosynthesis of methyl benzoate originates from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. nih.govfrontiersin.org

The pathway can be summarized in the following key steps:

Deamination of L-Phenylalanine : The first committed step is the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org

Side-Chain Shortening : The propyl side chain of trans-cinnamic acid is shortened by two carbons to form benzoic acid. This can occur via a β-oxidative pathway or a non-β-oxidative pathway. nih.gov

Formation of Benzoic Acid : The non-β-oxidative pathway involves the formation of benzaldehyde as a key intermediate, which is then oxidized to benzoic acid by a benzaldehyde dehydrogenase (BALD). nih.gov

Methylation : The final step is the methylation of benzoic acid to form methyl benzoate. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as benzoic acid methyltransferase (BAMT) or benzoic acid/salicylic acid methyltransferase (BSMT). nih.govfrontiersin.org

The emission of methyl benzoate in plants is often specific to certain tissues (like flower petals) and is developmentally regulated, with the expression of the biosynthetic pathway genes being tightly controlled. nih.govfrontiersin.org

Sophisticated Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of "Methyl 4-propylbenzoate." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for the complete structural assignment of "this compound." ¹H NMR provides information on the number and types of protons and their neighboring environments, while ¹³C NMR reveals the electronic environment of each carbon atom in the molecule.

The ¹H NMR spectrum of "this compound" exhibits distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the propyl group. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the ester group present as a singlet, while the propyl group's protons give rise to a triplet for the terminal methyl group, a sextet (or multiplet) for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the aromatic ring.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. azom.com The carbonyl carbon of the ester is typically the most downfield signal. The aromatic carbons show four distinct signals due to the symmetry of the 1,4-substitution pattern. The carbons of the propyl group and the methyl ester appear in the upfield region of the spectrum. azom.com

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | ~7.94 | Doublet |

| Aromatic (2H) | ~7.24 | Doublet |

| O-CH₃ (3H) | ~3.88 | Singlet |

| Ar-CH₂ (2H) | ~2.60 | Triplet |

| CH₂-CH₃ (2H) | ~1.65 | Sextet |

| CH₂-CH₃ (3H) | ~0.94 | Triplet |

Note: Data is based on typical values for similar structures and may vary depending on the solvent and instrument frequency. rsc.org

¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.1 |

| Aromatic (C-COOCH₃) | ~127.3 |

| Aromatic (C-CH₂CH₂CH₃) | ~148.0 |

| Aromatic (2 x CH) | ~129.5 |

| Aromatic (2 x CH) | ~128.5 |

| O-CH₃ | ~51.8 |

| Ar-CH₂ | ~38.0 |

| CH₂-CH₃ | ~24.5 |

| CH₂-CH₃ | ~13.8 |

Note: Data is based on typical values for similar structures and may vary depending on the solvent and instrument frequency. rsc.orgchemicalbook.com

To further confirm the structural assignment and establish connectivity between protons and carbons, advanced 2D NMR experiments are utilized. Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are particularly valuable. azom.comnews-medical.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. For "this compound," COSY would show correlations between the adjacent methylene and methyl protons of the propyl group. azom.comnews-medical.net

HETCOR (¹H-¹³C Heteronuclear Correlation): This experiment establishes correlations between protons and the carbon atoms to which they are directly attached. azom.comnews-medical.net This is crucial for definitively assigning the ¹³C signals based on the known ¹H assignments. azom.com

Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Expected Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Ar-CH₂ ↔ CH₂-CH₃; CH₂-CH₃ ↔ CH₂-CH₃ |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of "this compound" and to gain structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like "this compound" and for identifying and quantifying any impurities. nih.govdocumentsdelivered.com The sample is first vaporized and separated based on its boiling point and affinity for the GC column, with each component then entering the mass spectrometer for detection.

The mass spectrum of "this compound" obtained by electron ionization (EI) shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern is observed, which can be used for structural confirmation. Key fragments often result from the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavages within the propyl side chain.

Key Mass Fragments for this compound from GC-MS (EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

|---|---|---|

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | High | [M - CH₃]⁺ |

| 147 | Moderate | [M - OCH₃]⁺ |

| 119 | High | [M - COOCH₃]⁺ |

Note: Fragmentation data is based on typical mass spectra for this compound. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. nih.gov Unlike the hard ionization of EI-MS, ESI-MS typically generates intact molecular ions with minimal fragmentation, often as protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov

This technique is invaluable for accurately determining the molecular weight of "this compound." Furthermore, because ESI is a soft ionization method, it can be used to study non-covalent interactions and reaction mechanisms by transferring weakly bound complexes from solution into the gas phase for mass analysis. nih.govnih.gov This capability allows for insights into reaction intermediates and complex formations involving "this compound."

Vibrational Spectroscopy for Functional Group and Molecular Conformation Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net It is a rapid and non-destructive method for confirming the presence of key structural features in "this compound."

The IR spectrum of "this compound" is dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Other significant bands include the C-O stretching vibrations of the ester, the C=C stretching vibrations of the aromatic ring, and the C-H stretching vibrations of the aliphatic propyl group and the aromatic ring. rsc.orgsemanticscholar.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1720-1740 |

| C-O (Ester) | Stretch | ~1250-1300 |

| C=C (Aromatic) | Stretch | ~1600, ~1500 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

Note: Frequencies are approximate and can be influenced by the sample state (e.g., liquid, solid, solution).

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. rsc.org When a sample of this compound is exposed to infrared radiation, its functional groups will absorb energy and vibrate in specific modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique molecular "fingerprint". pressbooks.pub

The structure of this compound includes several key functional groups whose characteristic absorption bands can be predicted. The most prominent absorption is expected from the carbonyl (C=O) group of the ester, which typically appears as a strong, sharp band in the region of 1700–1750 cm⁻¹. pressbooks.publibretexts.org The C-O stretching vibrations of the ester group are also expected to produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. researchgate.net

Vibrations associated with the aromatic ring include C=C stretching bands of medium intensity around 1600 cm⁻¹ and 1450-1500 cm⁻¹. pressbooks.pubvscht.cz The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic propyl and methyl groups are expected to appear just below 3000 cm⁻¹. researchgate.netvscht.cz

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | 1700 - 1750 | Strong |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | ~1600 and 1450-1500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (Propyl, Methyl) | C-H Stretch | 2850 - 3000 | Strong |

| Aliphatic (Propyl, Methyl) | C-H Bend | ~1375 and ~1465 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to FT-IR. cas.cz While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. cas.cz A key difference is the selection rule: FT-IR active vibrations require a change in the molecule's dipole moment, whereas Raman active vibrations require a change in the molecule's polarizability. rsc.org Consequently, non-polar bonds and symmetric vibrations, which are often weak or absent in FT-IR spectra, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring and the carbon-carbon single bonds of the propyl group. The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, typically gives rise to a strong and sharp Raman band. Aromatic C-C stretching vibrations also produce distinct signals. The C-H stretching modes, both aromatic and aliphatic, are also observable in the Raman spectrum. scirp.org The analysis of Raman spectra can thus provide a more complete picture of the vibrational modes of the molecule, confirming and complementing the data obtained from FT-IR spectroscopy. cas.cz

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. It relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern that can be used to deduce the arrangement of atoms.

Single-Crystal X-ray Diffraction for Crystal Packing and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and torsional angles. uky.edu This technique allows for a detailed analysis of the crystal packing, which is the arrangement of molecules within the crystal lattice, and the nature of intermolecular interactions that hold the crystal together. mdpi.com

Table 2: Example Crystallographic Data from a Single-Crystal XRD Study of Methyl 4-methylbenzoate

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9134 (11) |

| b (Å) | 7.6048 (14) |

| c (Å) | 17.484 (3) |

| β (°) | 97.783 (4) |

| Volume (ų) | 778.5 (2) |

| Z (molecules/unit cell) | 4 |

| Data is for the related compound Methyl 4-methylbenzoate and is presented for illustrative purposes. researchgate.net |

Powder X-ray Diffraction for Phase Behavior and Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. uky.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, resulting in a diffraction pattern that consists of a series of peaks or reflections at different angles. scilit.com This pattern is characteristic of the crystalline phase of the material. nih.gov

The primary applications of PXRD in the study of this compound would include phase identification and the assessment of material purity. The obtained diffraction pattern serves as a unique fingerprint for the crystalline form of the compound. It can be compared to a reference database or theoretically calculated patterns to confirm the identity of the synthesized material. Furthermore, the presence of peaks from other crystalline substances would indicate impurities. PXRD is also instrumental in studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, as each polymorph would produce a distinct diffraction pattern. uky.edu

Thermal Analysis for Thermodynamic and Stability Characterization

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govtorontech.com It is widely used to characterize the thermal properties of materials, including their melting point, crystallization temperature, and glass transition temperature. tudelft.nl

A DSC analysis of a pure, crystalline sample of this compound would typically show a sharp endothermic peak corresponding to its melting point. torontech.com The thermogram, a plot of heat flow versus temperature, provides several key pieces of information. The onset temperature of the peak indicates the beginning of melting, while the peak maximum is generally taken as the melting point (Tm). ucm.es The area under the peak is directly proportional to the enthalpy of fusion (ΔH), which is the amount of energy required to melt the sample. nih.govucm.es This data is crucial for understanding the thermodynamic stability of the crystalline lattice. Any other thermal events, such as solid-solid phase transitions or the presence of impurities (which can broaden the melting peak), would also be detected by DSC. rsc.org

Table 3: Thermodynamic Parameters Obtainable from DSC for a Crystalline Compound

| Parameter | Description |

| Onset Temperature (T_onset) | Temperature at which the phase transition begins. |

| Peak Temperature (T_m) | Temperature of maximum heat flow, typically reported as the melting point. |

| Enthalpy of Fusion (ΔH) | The quantity of heat absorbed during the melting process. |

| Heat Capacity (C_p) | The amount of heat required to raise the temperature of the sample by a unit degree. |

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of individual components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis.

In a typical RP-HPLC method, this compound is dissolved in a suitable solvent and injected into the chromatograph. The separation is achieved on a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, using a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column.

Research on similar compounds, such as methyl and propyl parabens (p-hydroxybenzoates), provides a strong basis for developing a quantitative HPLC method for this compound. researchgate.netresearchgate.net A gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is often employed to achieve optimal separation from impurities or other components in a formulation. usda.govnih.gov Detection is typically performed using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV region (around 254 nm). researchgate.netnih.gov

For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations. The peak area of this compound in an unknown sample is then compared to the calibration curve to determine its concentration. This technique offers high precision, accuracy, and sensitivity, making it ideal for quality control and formulation analysis.

Table 1: Representative HPLC Method Parameters for Analysis of Benzoate (B1203000) Esters

| Parameter | Condition |

| Column | C18-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. intertek.comshimadzu.co.uk While GPC is not used to analyze the this compound molecule itself, it is a critical technique for characterizing polymers that might be synthesized using this compound, for example, as a monomeric unit in a polyester (B1180765) or as an end-capping agent.

The principle of GPC involves separating molecules based on their hydrodynamic volume in solution. shimadzu.co.uk A polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying extents, resulting in a longer retention time. shimadzu.co.uk

If this compound were incorporated into a polymer backbone, GPC would be used to determine key parameters of the resulting polymer, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com These parameters are crucial as they directly influence the physical and mechanical properties of the polymer, such as its strength, viscosity, and brittleness. The analysis would typically involve dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) and using a series of GPC columns to achieve the desired separation. Calibration is performed using polymer standards of known molecular weights, such as polystyrene, to correlate elution time with molecular weight. shimadzu.co.uk

Table 2: Hypothetical GPC Analysis Results for a Polymer Incorporating this compound

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 35,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 65,000 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the average. |

| Polydispersity Index (PDI) | 1.86 | A measure of the broadness of the molecular weight distribution (Mw/Mn). A value of 1 indicates a monodisperse polymer. |

Computational Chemistry and Theoretical Investigations of Methyl 4 Propylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 4-propylbenzoate at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the reaction mechanisms of benzoate (B1203000) esters. For instance, DFT calculations, specifically at the B3LYP/6-31G(d) level, have been used to analyze the decomposition and hydrolysis mechanisms of related benzoate esters. These studies reveal that the electronic effects of substituents on the aromatic ring significantly influence activation energies. Electron-donating groups, similar to the propyl group in this compound, are generally found to lower the activation barriers for decomposition reactions.

In studies of the hydrocarboxylation of alkynes to form enol esters, a reaction in which benzoate derivatives participate, DFT calculations have supported proposed reaction mechanisms. rsc.org These calculations help to elucidate the stereoselectivity and the role of catalysts in the reaction pathway. rsc.org For example, in the reaction of benzoic acids with hexafluorobut-2-yne, DFT has been used to support a mechanism involving nucleophilic addition. rsc.org

Molecular orbital theory provides a framework for understanding the distribution and energy of electrons in molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from this theory. The LUMO energy of benzoate esters is related to their hydrolytic stability. tandfonline.com A lower LUMO energy generally corresponds to greater susceptibility to hydrolysis. tandfonline.com

Semi-empirical molecular orbital methods, such as PM6-DH2, are employed for rapid quantum mechanical calculations, including the determination of activation energies (Ea). tandfonline.com This method is a modification of the PM6 Hamiltonian that includes corrections for dispersion interactions and hydrogen bonding, providing results comparable in quality to some DFT approaches. tandfonline.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of this compound.

The study of intermolecular interactions is crucial for understanding how this compound molecules interact with each other and with other molecules. In related systems, such as propyl benzoate, hydrogen bonding and hydrophobic interactions have been shown to be significant in mediating the self-assembly of block copolymers in aqueous solutions. ebi.ac.uk Molecular dynamics simulations can provide quantitative information on the strength of these intermolecular interactions. ebi.ac.uk Hirshfeld surface analysis is another tool used to investigate intermolecular interactions in crystal structures, revealing details about hydrogen bonds and other close contacts. researchgate.net The propyl group in this compound contributes to hydrophobic interactions, which can influence its solubility and interactions with biological systems. vulcanchem.com

Predictive Modeling of Physico-Chemical Properties

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate the physicochemical properties and biological activities of chemicals based on their molecular structure.

For benzoate esters, QSAR models have been developed to predict various endpoints, including skin sensitization and enzymatic activation. These models often use descriptors such as the logarithm of the partition coefficient (logP), molecular volume, and electronic parameters. While chemical reactivity is a prerequisite for some biological activities, it is not always a significant variable in the final QSAR models for benzoates.

The SPARC (SPARC Performs Automated Reasoning in Chemistry) model is a tool used to predict a wide range of physical and chemical properties, including hydrolysis rate constants, strictly from molecular structure. epa.gov Such models are valuable for assessing the environmental fate of compounds like this compound. epa.gov QSPR models have also been successfully developed to predict properties like surface tension for a diverse set of organic compounds, including esters, with high accuracy. researchgate.net

Table of Predicted Physicochemical Properties for this compound:

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | nih.gov |

| XLogP3 | 3.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 178.099379685 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Complexity | 157 | nih.gov |

This interactive data table summarizes key physicochemical properties of this compound computed from its molecular structure.

Machine Learning Algorithms for Property Prediction (e.g., Enthalpy of Combustion)

The prediction of thermochemical properties, such as the enthalpy of combustion, through experimental means can be a complex and time-consuming process. Consequently, computational methods, particularly machine learning (ML), have emerged as powerful tools for rapid and accurate property prediction. espublisher.comacs.org These models are trained on extensive datasets of known compounds to learn the intricate relationships between molecular structure and specific properties. mdpi.comresearchgate.net For a compound like this compound, ML algorithms can predict its enthalpy of combustion by utilizing its molecular descriptors and functional group information as inputs. espublisher.com

Machine learning encompasses a variety of algorithms, from regression models to more complex neural networks, that can be applied to predict fuel properties. acs.org Artificial Neural Networks (ANNs) are a prominent subset of machine learning that have been successfully used to predict the enthalpy of combustion for a wide range of organic compounds, including oxygenated fuels like esters. mdpi.comresearchgate.net These models typically use a layered structure of interconnected nodes to process input data and generate a predictive output. mdpi.com The input features for predicting the properties of a compound like this compound would include counts of its specific functional groups (e.g., aromatic ring, ester group, alkyl chain components). mdpi.comresearchgate.net

A general workflow for predicting the enthalpy of combustion using an ANN model involves several key steps:

Dataset Compilation : A comprehensive dataset is assembled from the literature, containing experimental enthalpy of combustion values for a diverse set of compounds, including paraffins, aromatics, and various esters. researchgate.net

Feature Engineering : The molecular structure of each compound in the dataset is broken down into a set of numerical descriptors or "features." For this compound, these would include the presence of an aromatic ring, an ester group (-COO-), a methyl group (-CH3), and a propyl group (-CH2CH2CH3).

Model Training and Validation : The ANN model is trained on a portion of the dataset. During training, the model learns the correlation between the input features and the target property (enthalpy of combustion). mdpi.com The model's predictive accuracy is then tested against a separate validation set. researchgate.net

Prediction : Once trained and validated, the model can be used to predict the enthalpy of combustion for new compounds like this compound with a high degree of accuracy, often within the range of experimental uncertainty. mdpi.comresearchgate.net

Different machine learning algorithms can be employed for property prediction. espublisher.com A study by Saldana et al. utilized a consensus model based on molecular and functional group descriptors, employing algorithms such as Genetic Function Approximation (GFA), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to predict properties like the net heat of combustion for esters, among other fuel types. espublisher.com Another approach developed an ANN-based model using the group-contribution method, which achieved a very high correlation (squared correlation coefficient of 0.99999) for predicting the enthalpy of combustion of pure compounds. mdpi.com

| Machine Learning Algorithm | Input Features | Predicted Property | Application to this compound |

| Artificial Neural Network (ANN) | Functional group counts (aromatic, ester, alkyl groups) | Enthalpy of Combustion | The model uses the count of specific groups in the C₁₁H₁₄O₂ structure to estimate its enthalpy of combustion. mdpi.comresearchgate.net |

| Genetic Function Approximation (GFA) | Molecular descriptors, functional group counts | Net Heat of Combustion | GFA can build a predictive model correlating the structural features of this compound to its heat of combustion. espublisher.com |

| Partial Least Squares (PLS) | Molecular descriptors, functional group counts | Net Heat of Combustion | PLS regression can be used to establish a linear relationship between the descriptors of this compound and its combustion energy. espublisher.com |

Computational Approaches for Vapor Pressure Estimation

Vapor pressure is a critical physical property for process engineering and environmental fate modeling. upb.roscielo.br Computational methods provide a practical alternative to experimental measurements, which can be challenging for compounds with high boiling points like this compound. upb.ro Several computational approaches exist for estimating the vapor pressure of organic compounds based on their molecular structure.

Linear Solvation Energy Relationships (LSER) offer another approach. LSER models correlate vapor pressure with a set of empirical molecular parameters that describe a molecule's volume, polarity/polarizability, and hydrogen bonding capacity. scielo.br An LSER equation can be used to estimate the vapor pressure of organic liquids from solute parameters that can be derived from the chemical structure. scielo.br

Methods Based on Thermodynamic Equations , such as the Antoine and Clausius-Clapeyron equations, are also used to correlate experimental data and predict vapor pressure. oregonstate.edu While these often require some experimental data points (like boiling point at a given pressure) to determine their constants, they can be used predictively over a range of temperatures. oregonstate.edu Computational tools can assist in fitting these parameters using methods like the method of least squares. oregonstate.edu

| Computational Method | Principle | Required Inputs for this compound |

| Group Contribution Method (e.g., SIMPOL.1) | Vapor pressure is calculated by summing the contributions of constituent functional groups. copernicus.org | Molecular structure breakdown: Aromatic ring, ester group, -CH₃ group, -CH₂- groups. copernicus.org |

| Linear Solvation Energy Relationship (LSER) | Correlates vapor pressure with empirical parameters for molar volume, polarizability, and hydrogen bonding capacity. scielo.br | Calculated or estimated solute parameters (V, E, S, A, B) based on the structure of this compound. scielo.br |

| Antoine Equation Correlation | An empirical equation that relates vapor pressure to temperature using substance-specific constants (A, B, C). oregonstate.edu | At least three experimental vapor pressure-temperature data points to determine the constants computationally. oregonstate.edu |

Computational Support for Structure-Property Relationship (SPR) Analysis

Computational chemistry is indispensable for elucidating Structure-Property Relationships (SPR), which seek to understand and predict how a compound's molecular structure dictates its macroscopic properties. For this compound, computational tools can analyze its structural features to predict its behavior and characteristics.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of SPR analysis. acs.org These are mathematical models that correlate the chemical structure of a compound with a specific property. The "structure" is quantified by molecular descriptors, which are numerical values derived computationally from the molecular representation. For this compound, these descriptors can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure, such as molecular surface area.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as dipole moment and orbital energies.

These QSPR models are often developed using machine learning techniques that can identify the most relevant descriptors for predicting a given property. acs.org For instance, the length of the alkyl chain in a series of alkyl benzoates is known to affect physical properties; QSPR can quantify this relationship, allowing for the prediction of properties for other, similar esters.

Computational analysis also extends to the study of intermolecular interactions, which are fundamental to many bulk properties like boiling point and crystal packing. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.net For a related compound, a propyl 4-{[1-(2-methyl-4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoate copper(II) chloride complex, this analysis was used to identify and examine C—H⋯O hydrogen bonds and π–π stacking interactions that form a three-dimensional network. researchgate.net Similar computational analyses on this compound could reveal how its propyl tail and benzoate head participate in intermolecular forces, thus explaining its physical state and solubility characteristics.

| Computational Tool/Method | Application to SPR Analysis | Insights for this compound |

| QSPR Modeling | Develops mathematical equations linking molecular descriptors to physical properties. acs.org | Predicts properties like boiling point, density, or refractive index based on its calculated descriptors (e.g., molecular weight, polarizability, shape). |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in a crystal lattice. researchgate.net | Elucidates how molecules of this compound would pack in a solid state and identifies the key non-covalent interactions (e.g., van der Waals forces, potential weak hydrogen bonds). |

| Molecular Orbital Calculations | Computes electronic properties like orbital energies (HOMO/LUMO) and charge distribution. | Provides insight into the compound's reactivity, stability, and potential for electronic applications. |

Academic Research Applications and Materials Science Contexts

Research into Liquid Crystalline Materials

The molecular architecture of methyl 4-propylbenzoate, featuring a rigid aromatic core and a flexible alkyl chain, is characteristic of mesogenic compounds, which are molecules that can exhibit liquid crystal phases. These phases are intermediate states of matter between conventional liquids and solid crystals, possessing both fluidity and long-range orientational order.

The synthesis of novel liquid crystalline materials often involves the strategic design of molecules with specific properties. Benzoate (B1203000) esters are a common motif in these designs due to their chemical stability and linear geometry, which promotes the formation of anisotropic liquid crystalline phases. Researchers synthesize homologous series of benzoate esters to investigate how variations in molecular structure affect mesomorphic behavior. For instance, modifying the length of the alkyl or alkoxy chains attached to the benzoate core can significantly influence the transition temperatures and the type of liquid crystal phase observed (e.g., nematic, smectic).

The synthesis of such derivatives typically involves the esterification of a substituted benzoic acid with a corresponding phenol (B47542) or alcohol. For example, a series of phenyl 4-benzoyloxybenzoate derivatives can be prepared to study the effects of unsymmetrical molecular shapes on liquid crystal properties. These synthetic strategies allow for the fine-tuning of material properties for specific applications.

A central theme in liquid crystal research is the elucidation of the relationship between molecular structure and the resulting mesophase properties. For benzoate esters, key structural features that are systematically varied and studied include:

Terminal Alkyl Chain Length: The length of the alkyl group, such as the propyl group in this compound, affects the aspect ratio of the molecule and the strength of intermolecular interactions. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases.

Central Linkage Groups: The nature of the linkage group between aromatic rings in more complex benzoate derivatives influences the molecule's rigidity and polarity, which in turn dictates the thermal stability of the mesophases.

Lateral Substituents: The introduction of substituents on the side of the aromatic core can disrupt molecular packing, often leading to a decrease in melting point and a broadening of the liquid crystal temperature range.

These investigations are crucial for developing a predictive understanding of how to design molecules with desired liquid crystalline characteristics.

Benzoate moieties, including structures related to this compound, are frequently incorporated as mesogenic side groups in the synthesis of side-chain liquid crystalline polymers (SCLCPs). mdpi.commdpi.comnih.govresearchgate.netnih.gov In this architecture, the rigid mesogenic units are attached to a flexible polymer backbone, often via a flexible spacer. mdpi.comnih.gov This design decouples the motion of the polymer backbone from the self-organizing tendencies of the mesogenic side chains, allowing for the formation of liquid crystalline phases. nih.gov

The properties of the resulting SCLCP are highly dependent on the structure of the benzoate-containing mesogen, the nature of the polymer backbone (e.g., polyacrylate, polysiloxane), and the length of the flexible spacer. mdpi.comnih.gov For example, diblock copolymers containing cyano-terminated phenyl benzoate moieties have been synthesized and shown to exhibit smectic liquid crystal phases and form well-defined nanostructures through microphase separation. mdpi.comnih.govresearchgate.net The ability to control the alignment of these mesogenic side chains using external fields makes SCLCPs valuable for applications in optical films, data storage, and display technologies. mdpi.com

Development of Catalytic Systems

This compound and other benzoate esters are not only components of advanced materials but are also products of and participants in various catalytic transformations. Research in this area focuses on developing more efficient, selective, and sustainable catalytic methods.

The enzymatic synthesis of benzoate esters represents a green alternative to traditional chemical catalysis. Lipases are a class of enzymes commonly used for esterification and transesterification reactions due to their high selectivity and ability to function under mild conditions. nih.govresearchgate.net To enhance their stability and reusability, lipases are often immobilized on solid supports.

For instance, the synthesis of propyl benzoate has been achieved through the transesterification of a methyl or ethyl ester with propanol using an immobilized lipase. nih.gov Lipases such as Candida cylindracea have been successfully immobilized on polymer blends of hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA) for this purpose. nih.govresearchgate.net The immobilized enzyme can be easily separated from the reaction mixture and reused for multiple cycles, although with some loss of activity over time. nih.gov Kinetic studies of these enzymatic reactions help in optimizing reaction conditions and understanding the catalytic mechanism. nih.govresearchgate.net

Below is a table summarizing the findings of a study on the synthesis of propyl benzoate using immobilized Candida cylindracea lipase. nih.gov

| Parameter | Value/Observation |

| Enzyme Support | Hydroxypropyl methylcellulose (HPMC) and Polyvinyl Alcohol (PVA) polymer blend |

| Reaction | Transesterification for propyl benzoate synthesis |

| Activation Energy | 16.2 kcal/mol |

| Kinetic Model | Ternary complex model with propanol inhibition at high concentrations |

| Recyclability | Retained 40% activity after four cycles |

Benzoic acid and its derivatives serve as important precursors in heterogeneous catalytic processes for the synthesis of various chemicals. Heterogeneous catalysts are favored in industrial applications because they are easily separated from the reaction products, leading to more efficient and environmentally friendly processes.

In the context of producing methyl benzoate, solid acid catalysts such as zeolites (e.g., H-beta) and metal oxides (e.g., zirconium/titanium oxides) have been investigated for the esterification of benzoic acid with methanol (B129727). researchgate.netmdpi.comresearchgate.net These catalysts offer a high surface area and tunable acidity, which are crucial for catalytic activity. For example, a zirconium-titanium solid acid has been shown to be effective in catalyzing the synthesis of a series of methyl benzoate compounds. researchgate.netmdpi.com

Furthermore, layered alkaline earth metal benzoates (e.g., calcium, strontium, and barium benzoates) have been demonstrated to act as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. researchgate.net These materials can achieve significant ester conversions and can be recycled for multiple reaction cycles without a substantial loss in catalytic activity. researchgate.net The catalytic performance in these systems is influenced by factors such as reaction temperature, the molar ratio of alcohol to acid, and the amount of catalyst used. researchgate.net

The table below presents data on the conversion of benzoic acid to methyl benzoate using different catalytic systems.

| Catalyst | Energy Source | Reaction Time | Conversion of Benzoic Acid (%) | Selectivity for Methyl Benzoate (%) |

| Sulfuric Acid (Homogeneous) | Conventional Heating | 60 min | 88 | 74 |

| Sulfuric Acid (Homogeneous) | Microwave (300 W) | 10 min | 99.99 | 86 |

| Zeolite Hβ (Heterogeneous) | Microwave (300 W) | 10 min | 99.99 | 67 |

Fundamental Studies in Organic Reaction Mechanisms

This compound serves as a valuable model compound in fundamental studies of organic reaction mechanisms, particularly in the exploration of ester hydrolysis, reduction, and photochemical reactions. Its structure, featuring an ester functional group attached to a substituted aromatic ring, allows researchers to investigate the electronic and steric effects on reaction pathways and kinetics.

The hydrolysis of esters is a cornerstone reaction in organic chemistry, and the study of this process using model compounds like this compound provides insights into the stability and reactivity of the ester linkage under various conditions. Ester hydrolysis can be catalyzed by either acid or base. In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process, and the mechanism involves the formation of a tetrahedral intermediate uomustansiriyah.edu.iq. For the synthesis of methyl benzoate, a related compound, the reaction of benzoic acid with methanol is facilitated by a catalytic amount of sulfuric acid, which is later removed during the workup process study.com.

The reduction of aromatic esters, including benzoates, to their corresponding primary alcohols is a significant transformation in organic synthesis. While sodium borohydride (NaBH4) is generally a mild reducing agent for aldehydes and ketones, it can reduce aromatic esters under specific conditions, often requiring elevated temperatures or the use of additives. A system of sodium borohydride in a mixture of THF and methanol has been shown to effectively reduce aromatic methyl esters to primary alcohols in high yields ias.ac.inresearchgate.net. This method offers a selective alternative to stronger reducing agents like lithium aluminum hydride (LiAlH4), as it does not affect other functional groups such as acids, amides, nitriles, or nitro groups ias.ac.in.

More powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for the reduction of esters to primary alcohols doubtnut.commasterorganicchemistry.comambeed.com. The mechanism involves the nucleophilic attack of the hydride ion from LiAlH4 on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. While highly effective, LiAlH4 is less selective than NaBH4 masterorganicchemistry.com. Other reagents like diisobutylaluminum hydride (DIBAL-H) and borane-dimethyl sulfide (BH3-SMe2) also reduce aromatic esters, with the latter requiring longer reaction times for aromatic esters compared to aliphatic ones commonorganicchemistry.com. The catalytic hydrogenation of methyl benzoate to benzyl (B1604629) alcohol over manganese-based or copper-based catalysts represents another reduction pathway, proceeding through a proposed mechanism involving oxygen vacancies on the catalyst surface mdpi.comresearchgate.net.

The table below summarizes various reducing agents and their general applicability for the reduction of aromatic esters.

| Reducing Agent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH4) | Refluxing THF/Methanol | High (does not reduce acids, amides, nitriles) ias.ac.in |

| Lithium Aluminum Hydride (LiAlH4) | Ethereal solvents (e.g., THF, diethyl ether) | Low (reduces a wide range of functional groups) masterorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Hydrocarbon or ethereal solvents | More selective than LiAlH4 commonorganicchemistry.com |

| Borane-Dimethyl Sulfide (BH3-SMe2) | Refluxing THF | Good, longer reaction times for aromatic esters commonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., MnOx/γ-Al2O3) | High temperature, gas phase | Dependent on catalyst and conditions mdpi.com |

Hydrogen Atom Transfer (HAT) is a fundamental process in photochemical reactions where a hydrogen atom is transferred from a donor molecule to a photoexcited species. Benzoate esters have been shown to play a significant role in such reactions, acting as photosensitization catalysts or auxiliaries nih.gov. In the context of photochemical C(sp3)–H fluorinations, for instance, methyl 4-fluorobenzoate can serve as a photosensitizing catalyst. Upon photoexcitation, the benzoate moiety can facilitate an energy transfer process that activates a HAT agent, leading to the selective functionalization of C-H bonds nih.gov.

The general mechanism for photoinduced intermolecular HAT can occur through direct or indirect pathways cell.com. In a direct pathway, the photoexcited catalyst directly abstracts a hydrogen atom from the substrate. In an indirect pathway, the photoexcited catalyst initiates a process that generates a reactive species, which then performs the hydrogen atom transfer. The benzoyloxy radical, which can be generated from benzoic acid, has been utilized as a catalytic HAT reagent in photoredox systems researchgate.netrsc.org. The study of such reactions provides insights into generating reactive radical intermediates under mild conditions for various synthetic applications cell.comnih.gov. The unique photochemical properties of the benzoate structure make it a key component in the development of new HAT-based synthetic methodologies nih.gov.

Application as Analytical Standards and Chemical Probes

The precise and accurate quantification of chemical compounds in complex mixtures is crucial in many scientific disciplines. This compound, due to its stable chemical nature and distinct chromatographic properties, has potential applications as an analytical standard and a chemical probe.

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), internal standards are essential for accurate quantification. An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to the sample before analysis. This allows for the correction of variations in sample injection volume, detector response, and sample workup.

Structurally similar compounds to this compound, such as other alkylbenzenes and benzoate esters, are used as internal standards in the analysis of complex environmental and biological samples scholaris.causgs.govnih.govcdc.gov. For example, in the quantification of aromatic hydrocarbons in environmental samples, isotopically labeled compounds are often used as internal standards to minimize systematic errors researchgate.netnih.gov. The selection of an appropriate internal standard is critical and is based on its chemical similarity to the analytes of interest and its ability to be resolved chromatographically tdi-bi.com. Given its properties, this compound could serve as a suitable internal standard for the analysis of other aromatic esters or similar compounds in complex matrices, improving the accuracy and reliability of the analytical methods.

The synthesis of esters often requires purification steps, such as column chromatography, to remove unreacted starting materials and byproducts. Chromatography-free synthesis is a highly desirable approach in organic chemistry as it simplifies the workflow, reduces solvent waste, and can lower costs. This is often achieved through the use of polymer-supported reagents and scavengers hku.hkcam.ac.ukmdpi.org.

In the context of esterification, polymer-supported reagents can be used to facilitate the reaction and then be easily removed by simple filtration, yielding a pure product without the need for chromatography hku.hkorganic-chemistry.org. For example, a linear polystyrene functionalized with both nucleophilic (e.g., DMAP) and sterically hindered amine groups can act as a homogeneous catalyst for esterification reactions. After the reaction is complete, the polymer can be precipitated and filtered off, allowing for its recovery and reuse hku.hk. Similarly, polymer-supported phosphine reagents have been employed in esterification reactions, again simplifying product isolation acs.org. These chromatography-free methods are applicable to the synthesis of a wide range of esters, and could be adapted for the efficient and clean synthesis of this compound.

Environmental Transformation and Bioremediation Research Academic Focus

Microbial Degradation Mechanisms of Benzoate (B1203000) Derivatives in Anoxic Environments

The microbial degradation of aromatic compounds, including benzoate derivatives, in environments lacking oxygen (anoxic) is a critical area of research for understanding the natural attenuation of pollutants. These processes rely on complex biochemical pathways mediated by specialized microorganisms. Benzoate is a frequent intermediate in the anaerobic breakdown of various aromatic compounds. ethz.ch In the absence of oxygen, the stable benzene (B151609) ring is first reduced before it is broken apart. ethz.ch

A central theme in the anaerobic degradation of aromatic compounds is the formation of benzoyl-coenzyme A (benzoyl-CoA) as a key intermediate. nih.govd-nb.info The initial steps involve the activation of the aromatic acid to its corresponding coenzyme A thioester. This activation is crucial for overcoming the thermodynamic stability of the aromatic ring, making it susceptible to subsequent reduction and cleavage. nih.govncl.ac.uk

A diverse range of anaerobic and facultative anaerobic bacteria have been identified for their ability to degrade benzoate and its derivatives. These microorganisms employ different metabolic strategies depending on the available electron acceptors.

Denitrifying Bacteria: Species such as Thauera aromatica and Azoarcus evansii are well-studied for their capacity to break down aromatic compounds under denitrifying conditions. ethz.choup.com These bacteria can utilize benzoate as their sole source of carbon and energy. oup.com Research has also identified Alcaligenes xylosoxidans subsp. denitrificans PN-1 as a degrader of benzoate in anaerobic conditions, with the genes for this process located on a plasmid. nih.gov

Phototrophic Bacteria: Rhodopseudomonas palustris, a purple non-sulfur phototrophic bacterium, can metabolize a variety of aromatic substrates, including benzoate, during anoxic photosynthetic growth. oup.com

Fermenting Bacteria: Syntrophic bacteria, such as Syntrophus species, play a vital role in the degradation of benzoate in methanogenic environments. ncl.ac.uk Syntrophus aciditrophicus, for instance, can ferment benzoate to acetate (B1210297) and H₂/CO₂ when grown in co-culture with a hydrogen-consuming methanogen like Methanospirillum hungatei. ncl.ac.ukshareok.org

Sulfate-Reducing Bacteria: Various sulfate-reducing bacteria are also capable of anaerobic aromatic degradation. oup.com For example, Desulfobacterium cetonicum has been shown to degrade m-cresol, a related aromatic compound. d-nb.info